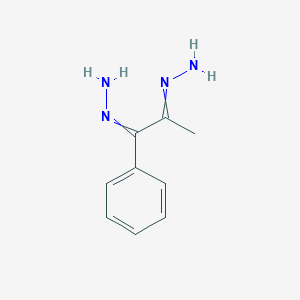
1,1'-(1-Phenylpropane-1,2-diylidene)dihydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine is an organic compound with the molecular formula C9H12N4 It is a derivative of hydrazine and features a phenyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone under controlled conditions. One common method is the condensation reaction between phenylhydrazine and 1-phenyl-2-propanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropane oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,2-Propanediylidene)dihydrazine: A similar compound with a propane backbone but without the phenyl group.
Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.
Uniqueness
1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine is unique due to the presence of both a phenyl group and a propane backbone, which confer distinct chemical and biological properties. This combination allows for a range of reactions and applications that are not possible with simpler hydrazine derivatives.
Properties
CAS No. |
87163-32-4 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(1-hydrazinylidene-1-phenylpropan-2-ylidene)hydrazine |
InChI |
InChI=1S/C9H12N4/c1-7(12-10)9(13-11)8-5-3-2-4-6-8/h2-6H,10-11H2,1H3 |
InChI Key |
OINJDSQCMZGUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C(=NN)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















